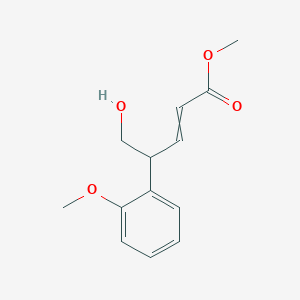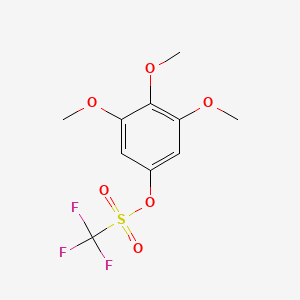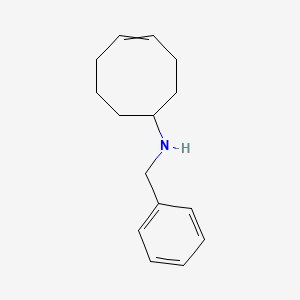
1-Phenyl-3-methyl-4-chloro-1,2,5,6-tetrahydrophosphorin 1-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Phenyl-3-methyl-4-chloro-1,2,5,6-tetrahydrophosphorin 1-oxide is an organophosphorus compound with a unique structure that includes a tetrahydrophosphorin ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenyl-3-methyl-4-chloro-1,2,5,6-tetrahydrophosphorin 1-oxide typically involves the reaction of phenylphosphine with a chlorinated methyl compound under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the tetrahydrophosphorin ring.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process where the reactants are mixed and reacted in a controlled environment to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1-Phenyl-3-methyl-4-chloro-1,2,5,6-tetrahydrophosphorin 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the compound into phosphines.
Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide can be used for substitution reactions.
Major Products
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted phosphorin derivatives.
Wissenschaftliche Forschungsanwendungen
1-Phenyl-3-methyl-4-chloro-1,2,5,6-tetrahydrophosphorin 1-oxide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and catalysts.
Wirkmechanismus
The mechanism of action of 1-Phenyl-3-methyl-4-chloro-1,2,5,6-tetrahydrophosphorin 1-oxide involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to specific sites, leading to changes in cellular functions. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Phenyl-3-methyl-4-chloro-1,2,5,6-tetrahydrophosphorin: Lacks the oxide group.
1-Phenyl-3-methyl-4-chloro-1,2,5,6-tetrahydrophosphorin 1-sulfide: Contains a sulfur atom instead of oxygen.
Uniqueness
1-Phenyl-3-methyl-4-chloro-1,2,5,6-tetrahydrophosphorin 1-oxide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of the oxide group enhances its stability and reactivity compared to similar compounds.
Eigenschaften
Molekularformel |
C12H14ClOP |
|---|---|
Molekulargewicht |
240.66 g/mol |
IUPAC-Name |
4-chloro-5-methyl-1-phenyl-3,6-dihydro-2H-1λ5-phosphinine 1-oxide |
InChI |
InChI=1S/C12H14ClOP/c1-10-9-15(14,8-7-12(10)13)11-5-3-2-4-6-11/h2-6H,7-9H2,1H3 |
InChI-Schlüssel |
XWHNQGAXSDTSSY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(CCP(=O)(C1)C2=CC=CC=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-{[(Thiophen-3-yl)acetyl]oxy}pyrrolidine-2,5-dione](/img/structure/B12563498.png)

![Bis{2-[(1S)-1-methoxypropyl]phenyl}diselane](/img/structure/B12563515.png)
![N-[(Benzyloxy)carbonyl]glycyl-L-histidyl-L-lysinamide](/img/structure/B12563519.png)
![2-{[(2-Methyl-1-phenylpropan-2-yl)oxy]carbonyl}benzoate](/img/structure/B12563522.png)


![4-[4-(Tridecyloxy)phenyl]-1lambda~6~,4-thiazinane-1,1-dione](/img/structure/B12563545.png)


![2'-Chloro-6'-methoxy-4'-methyl[1,1'-biphenyl]-4-ol](/img/structure/B12563565.png)
